molecular formula C20H14Cl2N2O4 B5806275 N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B5806275
M. Wt: 417.2 g/mol
InChI Key: PKQDPALVYGUQAV-AUEPDCJTSA-N
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Description

N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound that features a furan ring, a benzodioxine ring, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to form corresponding alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenyl group.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced carbohydrazide derivatives.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxybenzohydrazide
  • N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-thiohydrazide

Uniqueness

N’-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to the presence of both furan and benzodioxine rings, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O4/c21-14-7-5-12(9-15(14)22)16-8-6-13(27-16)10-23-24-20(25)19-11-26-17-3-1-2-4-18(17)28-19/h1-10,19H,11H2,(H,24,25)/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQDPALVYGUQAV-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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